2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide is a complex organic compound that features an indole moiety, a methoxyphenoxy group, and an oxoacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, acylation, and condensation to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: The oxoacetamide group can be reduced to form corresponding amines.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an oxoacetamide linkage.
Uniqueness
What sets 2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-8-4-5-9-17(16)25-11-10-20-19(23)18(22)14-12-21-15-7-3-2-6-13(14)15/h2-9,12,21H,10-11H2,1H3,(H,20,23) |
InChI Key |
HANWWTRGQFOTHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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